Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H12F3NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate typically involves the reaction of 4-oxo-1-piperidinecarboxylate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: Similar structure but with a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Biological Activity
Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a synthetic organic compound with notable structural features that suggest potential biological activity. This compound, characterized by its unique trifluoroacetyl group and piperidine ring, has garnered interest in medicinal chemistry due to its possible applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F3N\O4, with a molecular weight of approximately 267.21 g/mol. The presence of the trifluoroacetyl moiety enhances lipophilicity and may improve metabolic stability compared to simpler piperidine derivatives .
Key Features:
- Piperidine Ring: A six-membered ring containing one nitrogen atom.
- Trifluoroacetyl Group: Contributes to distinct chemical properties and potential biological activity.
- Ethyl Ester: Adds to the compound's reactivity profile.
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:
- Anticancer properties
- Antimicrobial activity
- Modulation of neurotransmitter systems
The trifluoroacetyl group is known to enhance the potency of compounds by improving binding affinity to target proteins and altering pharmacokinetic properties .
Case Studies
- Anticancer Activity:
- Neurotransmitter Modulation:
Comparative Analysis
A comparative analysis can provide insights into how this compound stands against other similar compounds:
Compound Name | Molecular Formula | Key Features | Potential Applications |
---|---|---|---|
This compound | C10H12F3N\O4 | Trifluoroacetyl group enhances lipophilicity | Anticancer, antimicrobial |
tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | C12H16F3N\O4 | Similar structure; potential for enhanced activity | Intermediate in organic synthesis |
Ethyl 4-oxo-piperidine derivatives | Varies | General class; varying substituents | Diverse pharmacological profiles |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed in vitro and in vivo studies to assess efficacy against specific diseases.
- Exploration of structure-activity relationships (SAR) to optimize biological activity.
- Investigation into metabolic pathways and pharmacokinetics.
Properties
Molecular Formula |
C10H12F3NO4 |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H12F3NO4/c1-2-18-8(16)6-5-14(4-3-7(6)15)9(17)10(11,12)13/h6H,2-5H2,1H3 |
InChI Key |
SOASWEZZIQWPHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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